REACTION_CXSMILES
|
[CH3:1][C:2]1[N:6]=[C:5]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=2[N+:13]([O-])=O)[O:4][N:3]=1.O.O.O.O.O.O.O.O.O.[S-2].[Na+].[Na+]>O1CCOCC1.O>[CH3:1][C:2]1[N:6]=[C:5]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=2[NH2:13])[O:4][N:3]=1 |f:1.2.3.4.5.6.7.8.9.10.11.12|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CC1=NOC(=N1)C1=C(C=CC=C1)[N+](=O)[O-]
|
Name
|
aqueous solution
|
Quantity
|
11 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.55 g
|
Type
|
reactant
|
Smiles
|
O.O.O.O.O.O.O.O.O.[S-2].[Na+].[Na+]
|
Name
|
|
Quantity
|
11 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
After stirring at that temperature for 45 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice bath
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
rinsed with water
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1=NOC(=N1)C1=C(C=CC=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 522 mg | |
YIELD: CALCULATEDPERCENTYIELD | 62.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |